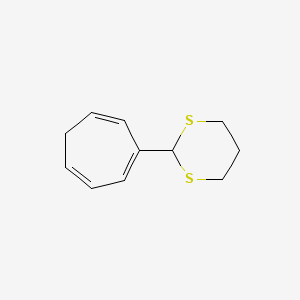
beryllium;cyclopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium;cyclopropene is a compound that combines the unique properties of beryllium, a lightweight and strong alkaline earth metal, with cyclopropene, a highly strained cyclic alkene. Cyclopropene consists of three carbon atoms joined in a ring with one double bond, making it a fascinating chemical entity with several intriguing properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropene derivatives typically involves the reaction of carbenes with alkenes or cycloalkenes. Carbenes, such as methylene, react with the double bond in alkenes to form cyclopropane structures . For beryllium;cyclopropene, the synthesis may involve the use of beryllium-containing reagents in conjunction with cyclopropene precursors. One common method is the reaction of beryllium halides with cyclopropene under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product. The use of advanced techniques, such as microwave-assisted synthesis, can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Beryllium;cyclopropene can undergo various types of chemical reactions, including:
Oxidation: Beryllium can be oxidized to form beryllium oxide (BeO) when exposed to oxygen.
Reduction: Reduction reactions may involve the conversion of beryllium ions back to metallic beryllium.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Oxygen, chlorine, and bromine for oxidation reactions.
Reducing agents: Hydrogen gas for reduction reactions.
Substitution reagents: Carbenes and other electrophilic reagents for substitution reactions.
Major Products
The major products formed from these reactions include beryllium oxide, beryllium halides, and various substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Beryllium;cyclopropene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of beryllium;cyclopropene involves the interaction of the cyclopropene ring with various molecular targets. The strained nature of the cyclopropene ring makes it highly reactive, allowing it to participate in a range of chemical reactions. The formation of carbenes and their subsequent reactions with alkenes to form cyclopropane structures is a key aspect of its reactivity . Additionally, the presence of beryllium can influence the reactivity and stability of the compound, contributing to its unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to beryllium;cyclopropene include:
Cyclopropane: A simple three-membered ring alkane with high reactivity due to ring strain.
Cyclopropene: The parent compound with a double bond in the three-membered ring.
Beryllium oxide: A compound formed from the oxidation of beryllium.
Uniqueness
This compound is unique due to the combination of beryllium’s properties with the strained cyclopropene ring
Properties
CAS No. |
60489-99-8 |
|---|---|
Molecular Formula |
C6H6Be |
Molecular Weight |
87.12 g/mol |
IUPAC Name |
beryllium;cyclopropene |
InChI |
InChI=1S/2C3H3.Be/c2*1-2-3-1;/h2*1-3H;/q2*-1;+2 |
InChI Key |
PNRIKQWHNOSIOI-UHFFFAOYSA-N |
Canonical SMILES |
[Be+2].[CH-]1C=C1.[CH-]1C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butyl {[(diethoxyphosphoryl)methyl]imino}acetate](/img/structure/B14612575.png)


![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)

![(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol](/img/structure/B14612601.png)
![Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14612609.png)





